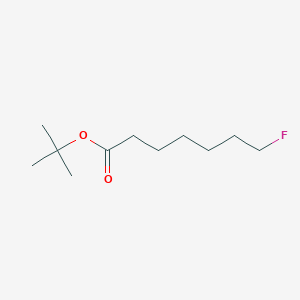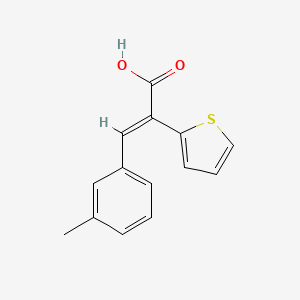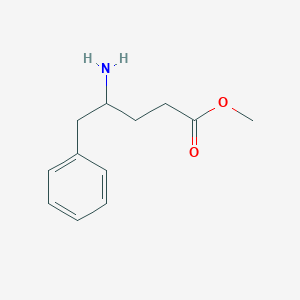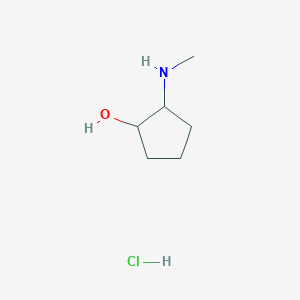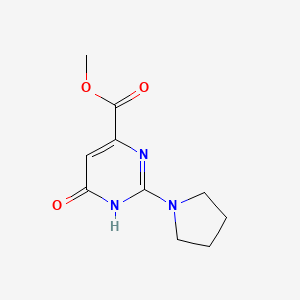![molecular formula C13H18O2 B13326089 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is a complex organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol This compound features a unique spiro structure, which includes a cyclohexene ring and a hexane ring connected through a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring.
Spiro Formation: The spiro carbon is introduced through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spiro compounds with unique properties.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.3]hexane-1-carboxylic acid: Similar in structure but lacks the cyclohexene ring.
Cyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a spiro structure.
Cyclohex-1-en-1-ylcarboxylic acid: Similar but does not have the spiro connection.
Uniqueness
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-(cyclohexen-1-yl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H18O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,14,15) |
InChI-Schlüssel |
URKQTCLZQCNYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2(CC3(C2)CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


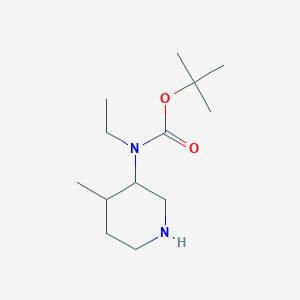
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)

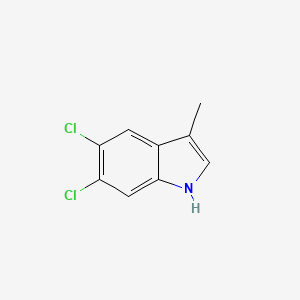
![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
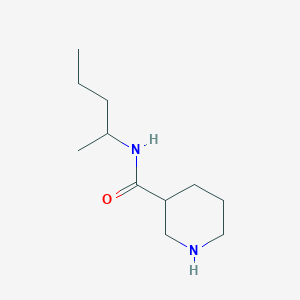
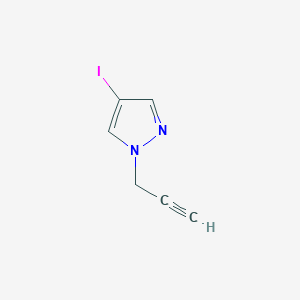
![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
